An In-depth Technical Guide to 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound belonging to the azaindole family. This scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, particularly as a core component of kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine, serving as a valuable resource for researchers in drug discovery and development.
Introduction
The pyrrolo[3,2-c]pyridine ring system, an isomer of azaindole, is a privileged scaffold in the design of pharmacologically active agents. The incorporation of chlorine atoms at the 4 and 6 positions of this bicyclic heteroaromatic system can significantly influence its electronic properties, lipophilicity, and metabolic stability, making 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine an attractive starting material for the synthesis of targeted therapeutics. Derivatives of this core structure have shown promise as potent inhibitors of various protein kinases, which are critical targets in oncology, immunology, and other disease areas. Understanding the synthesis and properties of this foundational molecule is therefore crucial for the rational design of novel drug candidates.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine is presented below. These data are essential for its identification, purification, and manipulation in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 187.03 g/mol | --INVALID-LINK-- |
| CAS Number | 67139-79-1 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| InChI Key | ZTBYPLYMOIIANS-UHFFFAOYSA-N | --INVALID-LINK-- |
| Storage Temperature | 2-8°C under an inert atmosphere | --INVALID-LINK-- |
Spectroscopic Data
While detailed spectra are often proprietary, typical spectroscopic data for 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine and its derivatives are available from various chemical suppliers and in the scientific literature. Below is a summary of expected spectral characteristics.
| Spectrum | Key Features |
| ¹H NMR | Aromatic protons on the pyrrole and pyridine rings are expected to appear as distinct signals in the downfield region. The N-H proton of the pyrrole ring will likely be a broad singlet. |
| ¹³C NMR | Signals corresponding to the seven carbon atoms of the bicyclic system will be observed. The carbons attached to chlorine atoms will be significantly influenced. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks). |
| Infrared (IR) | Characteristic absorption bands for N-H stretching, C-H stretching in the aromatic region, and C-N and C-Cl bond vibrations are expected. |
Synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
The synthesis of the 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine core is a critical step in the development of its derivatives. While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this exact compound is not readily found in the literature, a general synthetic strategy can be inferred from the synthesis of related pyrrolopyridine derivatives. A plausible synthetic workflow is outlined below.
Caption: General Synthetic Workflow for Pyrrolo[3,2-c]pyridines.
General Experimental Protocol for a Related Derivative (6-Bromo-1H-pyrrolo[3,2-c]pyridine)
The following protocol for a related bromo-derivative provides insight into the potential synthetic steps that could be adapted for the synthesis of the dichloro-analog.[1]
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Oxidation: Commercially available 2-bromo-5-methylpyridine is reacted with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.[1]
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Nitration: The resulting pyridine-1-oxide is then nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide.[1]
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Side-Chain Formation: The nitropyridine oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.[1]
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Reductive Cyclization: The intermediate is then subjected to reductive cyclization, for example, using iron powder in acetic acid, to construct the pyrrole ring, affording 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]
To obtain the target 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, a similar strategy could be envisioned starting from a suitably substituted dichloropyridine derivative.
Biological Activity and Therapeutic Potential
While direct studies on the biological activity of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine are limited, the extensive research on its derivatives highlights the importance of this scaffold in medicinal chemistry. These derivatives have primarily been investigated as inhibitors of various protein kinases, which play a central role in cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.
Kinase Inhibition
Derivatives of the pyrrolo[3,2-c]pyridine core have been identified as potent inhibitors of several kinases, including:
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FMS Kinase (CSF-1R): This kinase is involved in the survival, proliferation, and differentiation of macrophages. Its inhibition is a promising strategy for the treatment of inflammatory diseases and certain cancers.[2][3]
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Kinase Insert Domain Receptor (KDR/VEGFR-2): A key regulator of angiogenesis (the formation of new blood vessels), KDR is a major target for anti-cancer therapies.[4]
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c-Met: This receptor tyrosine kinase is implicated in tumor growth, invasion, and metastasis.[5]
The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: General Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives.
Conclusion
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine represents a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, while not extensively detailed in the public domain for the parent compound, can be approached through established methods for related azaindole derivatives. The physicochemical and spectroscopic properties of this compound are crucial for its use in synthetic chemistry. The demonstrated potent biological activity of its derivatives, particularly as kinase inhibitors, underscores the therapeutic potential of this scaffold. This technical guide provides a foundational understanding of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine, which will be instrumental for researchers and scientists engaged in the design and development of novel therapeutics. Further research into the direct synthesis and biological profiling of this core structure is warranted to fully exploit its potential in drug discovery.
References
- 1. 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine | VSNCHEM [vsnchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
